(E)-N-(4-chloro-3-ethylbenzo[d]thiazol-2(3H)-ylidene)pivalamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound is a derivative of benzo[d]thiazole, which is a heterocyclic compound . Benzo[d]thiazoles are known for their high oxidative stability and rigid planar structure, enabling efficient intermolecular π–π overlap . They are often used in the synthesis of semiconductors for plastic electronics .
Synthesis Analysis
While specific synthesis methods for this compound are not available, similar compounds, such as thiazolo[5,4-d]thiazoles, have been synthesized using various methods . For instance, a strategy building upon in situ halogenation/reductive coupling of alcohols with aryl halides has been used to forge Csp2–Csp3 bonds .Molecular Structure Analysis
The compound likely has a rigid planar structure, similar to other benzo[d]thiazole derivatives . This structure enables efficient intermolecular π–π overlap, which is beneficial for applications in organic electronics .Scientific Research Applications
Cystic Fibrosis Therapy
A study investigated the potential of bithiazole analogues of a compound similar to (E)-N-(4-chloro-3-ethylbenzo[d]thiazol-2(3H)-ylidene)pivalamide for cystic fibrosis therapy. Specifically, N-(5-(2-(5-Chloro-2-methoxyphenylamino)thiazol-4-yl)-4-methylthiazol-2-yl)pivalamide was found to correct defective cellular processing of the DeltaF508-CFTR protein in cystic fibrosis. The bithiazole-tethering in the s-cis conformation, a structural feature similar to the query compound, showed improved corrector activity for cystic fibrosis therapy (Yu et al., 2008).
Cancer Research
Thiazolides, a class of compounds structurally related to this compound, have shown promising results in cancer research. For example, the bromo-thiazolide RM4819, which has similar structural features, was found to induce cell death in colon carcinoma cell lines. This indicates that thiazolide derivatives could interact with key molecular targets in cancer cells, offering a potential avenue for cancer treatment (Brockmann et al., 2014).
Gas Transport Properties
Thioamide derivatives, which share structural characteristics with the query compound, have been studied for their gas transport properties. Thioamide-PIM-1, a polymer incorporating thioamide functionality, demonstrated notable changes in gas permeability and selectivity compared to the parent polymer, suggesting potential applications in gas separation technologies (Mason et al., 2011).
Antimicrobial and Anticancer Properties
Compounds structurally related to this compound have been synthesized and evaluated for their antimicrobial and anticancer potentials. These studies highlight the versatility of thiazolide derivatives in targeting a range of biological activities, including their effectiveness against specific microbial strains and cancer cell lines (Deep et al., 2016).
Breast Cancer Imaging
Research on benzamide derivatives, akin to the query compound, has explored their potential in breast cancer imaging. A radioiodinated benzamide demonstrated promising results in imaging breast cancer, signifying the potential of similar compounds in diagnostic applications (John et al., 1999).
Future Directions
Mechanism of Action
Mode of Action
It’s known that the compound exhibits certain characteristics such as aggregation-induced emission (aie) features, excited-state intramolecular proton transfer (esipt) mechanisms, and intramolecular charge transfer (ict) effects . These characteristics suggest that the compound may interact with its targets through these mechanisms, leading to changes in the targets’ function or activity.
Biochemical Pathways
The compound’s ESIPT and ICT effects suggest that it may influence pathways involving proton transfer and charge transfer
Result of Action
The compound’s AIE, ESIPT, and ICT characteristics suggest that it may induce changes in molecular structures and cellular functions
Action Environment
The compound’s esipt and ict effects suggest that its action may be influenced by factors such as solvent polarity
Properties
IUPAC Name |
N-(4-chloro-3-ethyl-1,3-benzothiazol-2-ylidene)-2,2-dimethylpropanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17ClN2OS/c1-5-17-11-9(15)7-6-8-10(11)19-13(17)16-12(18)14(2,3)4/h6-8H,5H2,1-4H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HBERFIDCXQNDDI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C2=C(C=CC=C2Cl)SC1=NC(=O)C(C)(C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17ClN2OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.